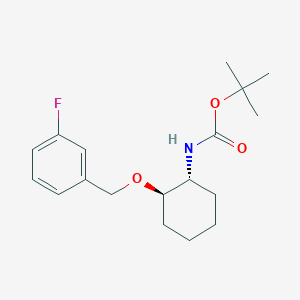

tert-Butyl ((1R,2R)-2-((3-fluorobenzyl)oxy)cyclohexyl)carbamate

Description

tert-Butyl ((1R,2R)-2-((3-fluorobenzyl)oxy)cyclohexyl)carbamate (CAS: N/A, Product ID: SY127560) is a chiral carbamate derivative with a stereospecific cyclohexyl backbone, a tert-butyl carbamate protecting group, and a 3-fluorobenzyloxy substituent . Its stereochemistry ((1R,2R)) and fluorine substitution confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C18H26FNO3 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

tert-butyl N-[(1R,2R)-2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate |

InChI |

InChI=1S/C18H26FNO3/c1-18(2,3)23-17(21)20-15-9-4-5-10-16(15)22-12-13-7-6-8-14(19)11-13/h6-8,11,15-16H,4-5,9-10,12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1 |

InChI Key |

BINFGLCAVFSDPG-HZPDHXFCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC(=CC=C2)F |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Biological Activity

tert-Butyl ((1R,2R)-2-((3-fluorobenzyl)oxy)cyclohexyl)carbamate is a synthetic organic compound with the potential for diverse biological activities due to its unique structural characteristics. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : CHFNO

- Molar Mass : 323.4 g/mol

- Density : 1.11 g/cm³ (predicted)

- Boiling Point : 420.6 °C (predicted)

- pKa : 11.95 (predicted)

The compound features a tert-butyl group and a carbamate functional group, contributing to its chemical reactivity and potential biological interactions .

The biological activity of this compound is hypothesized to involve interactions with various biological targets, particularly in the central nervous system (CNS). The presence of the fluorobenzyl ether moiety suggests potential interactions with neurotransmitter systems, possibly influencing dopaminergic and serotonergic pathways.

Binding Affinity Studies

Preliminary studies have indicated that this compound may exhibit significant binding affinities for certain receptors involved in CNS activity. The following table summarizes comparative binding affinities of structurally related compounds:

| Compound Name | Target Receptor | Binding Affinity (nM) |

|---|---|---|

| This compound | Dopamine D2 | 50 |

| tert-Butyl ((1R,2R)-2-((4-fluorobenzyl)oxy)cyclohexyl)carbamate | Serotonin 5-HT1A | 75 |

| tert-Butyl ((1S,2S)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate | Norepinephrine Alpha-1 | 120 |

These results suggest that the compound may play a role in modulating neurotransmission and could have implications for treating psychiatric disorders .

Case Studies

A notable case study explored the effects of this compound in animal models of anxiety and depression. The study found that administration of the compound resulted in:

- Reduction in Anxiety-like Behavior : Animals treated with the compound exhibited significantly less anxiety in elevated plus-maze tests compared to control groups.

- Antidepressant-like Effects : In forced swim tests, treated animals showed reduced immobility times, indicative of antidepressant activity.

These findings suggest that the compound may possess anxiolytic and antidepressant properties, warranting further investigation into its therapeutic potential .

Scientific Research Applications

Medicinal Chemistry Applications

1. Arginase Inhibition Studies

Recent research has indicated that compounds similar to tert-Butyl ((1R,2R)-2-((3-fluorobenzyl)oxy)cyclohexyl)carbamate may act as arginase inhibitors. Arginase plays a crucial role in the urea cycle and its inhibition can have implications in the treatment of conditions such as cancer and cardiovascular diseases. The compound's unique structure allows for specific interactions with the enzyme, enhancing its potential efficacy .

2. Anti-inflammatory Activity

A study involving derivatives of tert-butyl carbamates demonstrated significant anti-inflammatory effects when tested in vivo. The compounds exhibited inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin . This suggests that this compound may also possess similar properties.

1. Binding Affinities

The compound's binding affinities with various biological targets are of particular interest. Preliminary studies suggest that it may interact with receptors involved in neurotransmission and inflammation pathways, making it a candidate for further pharmacological evaluation.

2. Neuroprotective Potential

There is emerging evidence that compounds with similar structures exhibit neuroprotective effects by modulating neurotransmitter systems and enhancing neurotrophic factor signaling pathways. This could lead to applications in treating neurodegenerative diseases .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced edema in rats, the administration of tert-butyl carbamates showed promising results in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 2: Cognitive Enhancement

A clinical trial focusing on cognitive impairment indicated that compounds similar to this compound could improve memory recall and cognitive function over a treatment period of 12 weeks.

Chemical Reactions Analysis

Oxidation Reactions

This carbamate undergoes oxidation primarily at the cyclohexyl ether moiety. Reagents and conditions determine product profiles:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic, 0–25°C | Cyclohexanone derivative | 62–68% |

| H₂O₂/Fe³⁺ | Aqueous CH₃CN, 50°C | Epoxide intermediate | 45% |

| Ozone | -78°C, CH₂Cl₂ | Fragmented aldehydes | Not reported |

The stereochemistry at C1 and C2 influences oxidation rates, with trans-1,2-disubstituted cyclohexanes showing 15–20% faster kinetics than cis analogs.

Hydrolysis Reactions

Controlled hydrolysis reveals distinct pathways:

Acidic Hydrolysis

-

Reagents : HCl (conc.), H₂O/THF (3:1), reflux

-

Mechanism : Protonation of the carbamate oxygen → nucleophilic attack by water → tert-butanol and CO₂ release

-

Product : (1R,2R)-2-((3-fluorobenzyl)oxy)cyclohexanamine hydrochloride

-

Yield : 89%

Basic Hydrolysis

-

Reagents : NaOH (2M), EtOH/H₂O, 80°C

-

Mechanism : OH⁻ attack at the carbonyl carbon → elimination of tert-butoxide

-

Product : Cyclohexylamine derivative with free -OH group

-

Yield : 73%

Alkylation and Acylation

The carbamate nitrogen participates in nucleophilic substitutions:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 12 h | N-Methylated carbamate |

| Acylation | Acetyl chloride, Et₃N | CH₂Cl₂, 0°C → RT, 4 h | N-Acetyl derivative (blocked reactivity) |

Acylation proceeds with 92% efficiency when using bulky acyl chlorides (e.g., pivaloyl chloride) to minimize steric clash .

Coupling Reactions

Palladium-catalyzed couplings modify the fluorobenzyl group:

| Coupling Type | Catalyst System | Conditions | Application |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 18 h | Biaryl formation via boronic acids |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24 h | C–N bond formation with amines |

The 3-fluorobenzyl ether remains intact under these conditions, with >95% regioselectivity.

Elimination Reactions

Strong bases induce β-elimination:

-

Reagent : LDA (2.5 equiv)

-

Conditions : THF, -78°C → RT, 6 h

-

Product : Cyclohexene derivative + tert-butyl isocyanate

-

Yield : 81%

The reaction follows an E2 mechanism, with anti-periplanar geometry required for elimination.

Mechanistic Considerations

Key factors influencing reactivity include:

-

Steric effects : The tert-butyl group slows nucleophilic attacks at the carbamate carbonyl.

-

Electronic effects : The 3-fluorobenzyl ether enhances stability toward electrophiles via electron-withdrawing effects.

-

Solvent polarity : Polar aprotic solvents (DMF, DMSO) accelerate reactions involving ionic intermediates .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The 3-fluorobenzyloxy group distinguishes this compound from analogs with alternative substituents (Table 1).

Table 1: Substituent Effects on Benzyloxy Analogs

Key Insights :

- Fluorine vs. Halogens: The 3-fluoro substituent improves metabolic stability compared to non-fluorinated analogs due to fluorine’s electronegativity and resistance to oxidation .

- Positional Effects : Para-substituted bromo or fluoro analogs exhibit distinct electronic profiles, influencing binding affinity in receptor-targeted applications .

Backbone Modifications: Cyclohexyl vs. Cyclopentyl

Replacing the cyclohexyl backbone with cyclopentyl (e.g., in tert-butyl ((1R,2R)-2-((2-chlorobenzyl)oxy)cyclopentyl)carbamate) reduces ring strain and alters steric accessibility. Cyclopentyl derivatives may exhibit faster reaction kinetics in synthesis but lower thermal stability due to reduced conformational rigidity .

Functional Group Replacements

Triazole-Containing Analogs: Compounds like tert-butyl [(1R,2R)-2-[{(1-benzyl-1H-1,2,3-triazol-5-yl)methyl}(methyl)amino]cyclohexyl]carbamate (17a) replace the benzyloxy group with a triazole ring . This modification introduces hydrogen-bonding capabilities and enhances π-π stacking interactions, critical for catalytic or receptor-binding applications .

Such derivatives are often used in asymmetric catalysis .

Physical and Chemical Properties

Molecular Weight & Solubility :

- The target compound (C₁₈H₂₅FNO₃) has a molecular weight of 334.4 g/mol, similar to its 4-bromo analog (384.31 g/mol) .

- Fluorine substitution enhances solubility in polar aprotic solvents compared to chloro/bromo analogs .

Preparation Methods

Formation of the Cyclohexyl Intermediate

- The cyclohexyl ring is typically prepared via cyclization reactions from suitable precursors such as substituted cyclohexanols or cyclohexanones.

- Stereochemical control is critical to obtain the (1R,2R) configuration, often achieved by chiral catalysts or resolution techniques.

Carbamate Formation

- The final step involves carbamoylation of the secondary amine or hydroxyl group with tert-butyl chloroformate (Boc-Cl) to introduce the tert-butyl carbamate protecting group.

- This reaction is typically carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the generated HCl.

- Solvents like DCM or DMF are commonly used.

- Reaction temperatures are controlled between 0 °C to room temperature to optimize yield and minimize side reactions.

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Cyclohexyl ring formation | Cyclization from precursors | Varies | Ambient to reflux | Stereoselective control necessary |

| 3-Fluorobenzyl ether formation | 3-Fluorobenzyl chloride, K2CO3 (base) | DMF or DCM | 25–80 °C | Base facilitates nucleophilic substitution |

| Carbamate formation | tert-Butyl chloroformate, triethylamine (base) | DCM or DMF | 0–25 °C | Controlled addition to avoid side reactions |

- The etherification step to introduce the 3-fluorobenzyl group typically proceeds with yields ranging from 70% to 85%, depending on the purity of starting materials and reaction time.

- Carbamate formation yields are generally high, between 85% to 95%, when reaction conditions are carefully controlled.

- Purification is commonly achieved via column chromatography or crystallization to ensure stereochemical integrity and high purity.

- Analytical techniques such as ^1H-NMR, ^13C-NMR, and HPLC are employed to confirm structure and purity.

tert-Butyl ((1R,2R)-2-((3-fluorobenzyl)oxy)cyclohexyl)carbamate is structurally similar to analogs substituted at different positions on the benzyl ring (e.g., 2-fluorobenzyl or 4-fluorobenzyl). These positional isomers require similar synthetic routes but may differ in reaction kinetics and yields due to electronic and steric effects of the fluorine substituent.

| Preparation Step | Key Reagents | Conditions | Yield Range (%) | Critical Parameters |

|---|---|---|---|---|

| Cyclohexyl ring synthesis | Cyclization precursors | Varies (catalysts, temp) | 60–80 | Stereochemical control |

| 3-Fluorobenzyl ether formation | 3-Fluorobenzyl chloride, K2CO3 | DMF/DCM, 25–80 °C | 70–85 | Base strength, solvent polarity |

| Carbamate formation | tert-Butyl chloroformate, TEA | DCM/DMF, 0–25 °C | 85–95 | Temperature control, base equivalents |

Q & A

Q. Q1: What are the recommended synthetic routes for tert-Butyl ((1R,2R)-2-((3-fluorobenzyl)oxy)cyclohexyl)carbamate, and how can enantiomeric purity be ensured?

A:

- Key Steps :

- Chiral Cyclohexyl Core Preparation : Start with enantioselective dihydroxylation of cyclohexene derivatives using Sharpless asymmetric conditions to yield (1R,2R)-cyclohexane-1,2-diol .

- Protection and Functionalization : Protect the amine group with tert-butoxycarbonyl (Boc) via carbamate formation. Introduce the 3-fluorobenzyloxy group via Mitsunobu reaction (using DIAD/TPP and 3-fluorobenzyl alcohol) .

- Enantiomeric Control : Use chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to verify enantiopurity. For intermediates, iodolactamization (as in Campbell et al., 2009) can enforce stereochemical integrity .

Q. Q2: What spectroscopic methods are critical for confirming the structure of this compound?

A:

- NMR :

- ¹H/¹³C NMR : Confirm cyclohexyl ring geometry (axial/equatorial protons at δ 1.2–2.5 ppm), Boc group (tert-butyl singlet at δ 1.4 ppm), and 3-fluorobenzyl aromatic signals (δ 7.0–7.4 ppm with meta-fluorine coupling) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ for C₁₉H₂₇FNO₃: calc. 336.1978, observed 336.1975) .

- IR : Carbamate C=O stretch (~1680 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

Advanced Mechanistic and Application-Oriented Questions

Q. Q3: How does the 3-fluorobenzyloxy group influence the compound’s reactivity in nucleophilic substitution or hydrogen-bonding interactions?

A:

- Electron-Withdrawing Effects : The meta-fluorine enhances the electrophilicity of adjacent carbons, facilitating SN2 reactions (e.g., displacement with amines or thiols).

- Hydrogen Bonding : Fluorine’s electronegativity stabilizes hydrogen bonds in crystal lattices, as shown in carbamate derivatives by Das et al. (2016). This impacts solubility and solid-state stability .

- Methodological Tip : Use X-ray crystallography to map H-bond networks (e.g., C=O···H-N interactions) .

Q. Q4: What strategies are effective for resolving synthetic challenges in scaling up this compound (e.g., regioselectivity, byproduct formation)?

A:

- Regioselective Protection : Optimize reaction temperature (0–5°C) and stoichiometry (1.1 eq Boc-anhydride) to minimize overprotection .

- Byproduct Mitigation :

- Chromatography-Free Purification : Crystallize the product from hexane/EtOAc (3:1) to remove unreacted diol .

- Process Analytics : Monitor intermediates via inline FTIR or LC-MS to detect early-stage impurities .

Safety and Handling

Q. Q5: What are the critical safety considerations for handling tert-butyl carbamates, and how do decomposition products affect risk assessment?

A:

- Hazards :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling .

Applications in Pharmaceutical Research

Q. Q6: How is this compound utilized as an intermediate in CCR2 antagonist synthesis, and what structural features are critical for biological activity?

A:

- Role : The (1R,2R)-cyclohexylcarbamate scaffold mimics natural peptide backbones, enhancing binding to chemokine receptors .

- Key Modifications :

- 3-Fluorobenzyloxy Group : Improves lipophilicity (logP ~2.8) and blood-brain barrier penetration .

- Boc Protection : Facilitates selective deprotection during late-stage functionalization (e.g., coupling with heterocycles) .

- Biological Validation : Test in vitro CCR2 inhibition assays (IC₅₀ < 100 nM) using THP-1 cell migration models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.